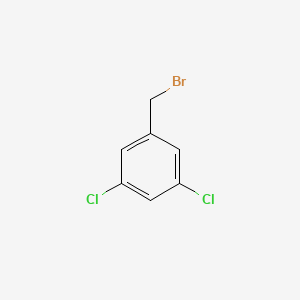
1-(Bromomethyl)-3,5-dichlorobenzene
Descripción general
Descripción
1-(Bromomethyl)-3,5-dichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds with bromomethyl and dichlorobenzene moieties have been studied extensively. These compounds are of interest due to their potential applications in various fields, including photochromic materials, crystallography, computational chemistry, synthesis of biologically active compounds, and materials science .
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several studies. For instance, compounds with bromomethyl groups attached to biindenylidenedione have been synthesized from their non-brominated precursors, demonstrating the impact of bromine substitution on the properties of the resulting compounds . Similarly, the synthesis of complex brominated structures starting from simpler brominated phenols has been reported, highlighting the versatility of brominated intermediates in organic synthesis . The regioselective bromocyclization of alkynylbenzoic acids to produce bromomethylene isobenzofuran-1(3H)-ones showcases the utility of bromine in constructing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been a subject of investigation. For example, the crystal structure of para-bromochlorobenzene has been analyzed, revealing insights into the symmetry and molecular arrangement within the crystal lattice . Computational studies have provided detailed insights into the geometry, electronic structure, and vibrational properties of various brominated benzene derivatives, such as 2-bromo-1,4-dichlorobenzene and 1,3-dibromo-5-chlorobenzene . These studies often employ density functional theory (DFT) to predict molecular properties and compare them with experimental data .
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives has been explored in the context of dissociative electron attachment (DEA). Temperature-dependent DEA studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene have shown how the formation of fragment anions is influenced by thermally excited vibrations and bond stretching . Additionally, the reactivity of brominated compounds in the formation of solvates and their lack of reactivity towards certain reactions has been discussed, providing insights into the chemical behavior of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and chlorine atoms. Studies have shown that these substituents can significantly affect properties such as UV-Vis absorption spectra, photochromic and photomagnetic properties, and nonlinear optical (NLO) properties . Theoretical calculations have also been used to predict properties like hyperpolarizability, which is indicative of the potential of these compounds in non-linear optical applications . Furthermore, the solvate structures of brominated compounds have been determined, revealing the influence of the crystalline environment on the conformation of the molecules .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
1-(Bromomethyl)-3,5-dichlorobenzene has been studied for its solvate formations, such as with benzene, toluene, chlorobenzene, and ethyl acetate. X-ray diffraction revealed distinct crystal structures and conformations in different crystalline environments, offering insights into its reactivity and potential applications in crystallography and materials science (Szlachcic, Migda, & Stadnicka, 2007).
Benzamide Derivative Synthesis
This compound has been used in the synthesis of benzamide derivatives, which are important in the development of small molecular antagonists. Such applications are crucial in medicinal chemistry for drug design and development (Bi, 2015).
Interactions and Molecular Packing
Studies have shown the significance of this compound in analyzing intermolecular interactions, such as C–H···Br, C–Br···Br, and C–Br···π, which are essential for understanding molecular packing and design in crystal engineering (Jones, Kuś, & Dix, 2012).
Vibrational Spectroscopy
The compound's isomers have been studied through infrared and Raman spectroscopy, aiding in the vibrational assignments for various isomers. This research is valuable in the field of spectroscopy and helps in the identification and analysis of similar compounds (Nyquist, Loy, & Chrisman, 1981).
Electronic and Structural Analysis
Comprehensive studies combining experimental and theoretical methods have been conducted to understand the electronic and structural aspects of related bromodichlorobenzene compounds. Such research contributes to fields like computational chemistry and material science, helping in the prediction of molecular properties and behaviors (Arivazhagan, Muniappan, Meenakshi, & Rajavel, 2013).
Mecanismo De Acción
Target of Action
It is known that brominated compounds often interact with organic groups in biochemical reactions .
Mode of Action
The mode of action of 1-(Bromomethyl)-3,5-dichlorobenzene involves a free radical reaction . In such reactions, a bromine atom is added to the organic compound, leading to the formation of a new compound. This process involves the movement of electrons and bonds .
Biochemical Pathways
It is known that brominated compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The properties of similar brominated compounds suggest that they can be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
The addition of a bromine atom to an organic compound can result in the formation of a new compound with different properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological system in which the compound is present .
Propiedades
IUPAC Name |
1-(bromomethyl)-3,5-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJIGYSODYOMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503378 | |
| Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7778-01-0 | |
| Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3,5-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

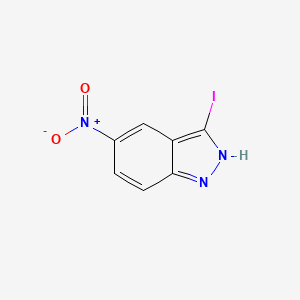

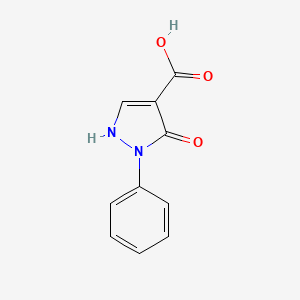

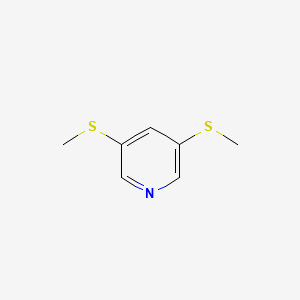
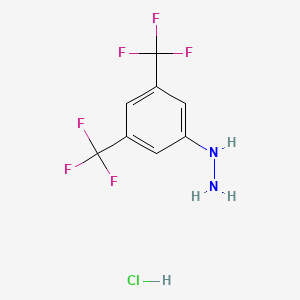

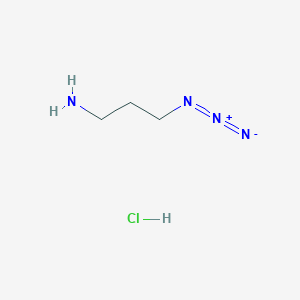


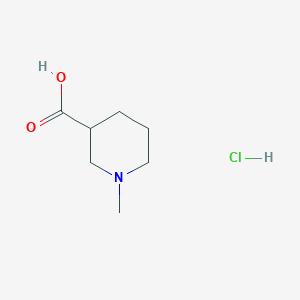
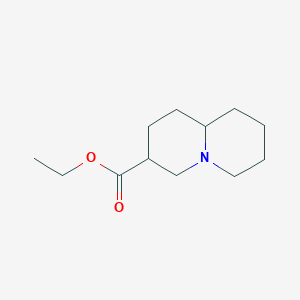
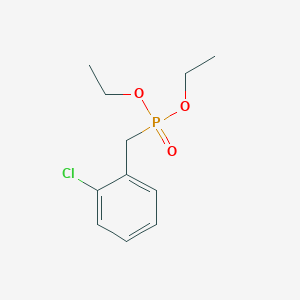
![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)